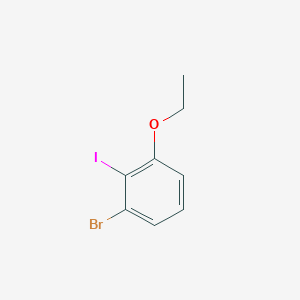

1-Bromo-3-ethoxy-2-iodobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-ethoxy-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVWGSAUFKCRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670327 | |

| Record name | 1-Bromo-3-ethoxy-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-94-5 | |

| Record name | 1-Bromo-3-ethoxy-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-ethoxy-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Bromo-3-ethoxy-2-iodobenzene chemical structure and properties

An In-Depth Technical Guide to 1-Bromo-3-ethoxy-2-iodobenzene: A Versatile Building Block for Advanced Synthesis

Executive Summary

1-Bromo-3-ethoxy-2-iodobenzene is a tri-substituted aromatic compound of significant interest to the fields of pharmaceutical development, materials science, and synthetic organic chemistry. Its molecular architecture, featuring strategically placed bromine, iodine, and ethoxy groups, offers a unique platform for constructing complex molecular frameworks. The distinct electronic properties and, most critically, the differential reactivity of the carbon-iodine and carbon-bromine bonds, allow for selective, sequential functionalization. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway, its core reactivity principles, and its applications as a versatile synthetic intermediate.

Molecular Identity and Physicochemical Properties

The structure of 1-Bromo-3-ethoxy-2-iodobenzene is foundational to its utility. The ortho-positioning of the bulky iodine atom and the ethoxy group, along with the meta-positioned bromine, creates a unique steric and electronic environment that influences its reactivity.

Caption: Chemical structure of 1-Bromo-3-ethoxy-2-iodobenzene.

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| CAS Number | 1072944-94-5 | [1] |

| Molecular Formula | C₈H₈BrIO | [1] |

| Molecular Weight | 326.96 g/mol | [1] |

| Calculated Density | 1.943 g/cm³ | [1] |

| Calculated Aqueous Solubility | ~0.082 g/L at 25°C | [1] |

| Purity | Typically supplied at ≥97% | [1] |

The Synthetic Rationale: A Proposed Protocol

The synthesis of multi-halogenated aromatic compounds often involves a multi-step process leveraging the directing effects of various functional groups. A plausible and common strategy for synthesizing a molecule like 1-Bromo-3-ethoxy-2-iodobenzene begins with a commercially available substituted aniline, followed by electrophilic aromatic substitution and a Sandmeyer-type reaction.

Causality Behind Experimental Choices: The choice of an aniline precursor is strategic; the amino group is a strong ortho-, para-director, allowing for controlled introduction of halogens. It can later be converted into a diazonium salt, an excellent leaving group that can be readily displaced by iodine. Acetylation of the amine is a critical step to moderate its activating strength and prevent over-bromination.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 1-Bromo-3-ethoxy-2-iodobenzene.

Step-by-Step Protocol (Illustrative):

-

Diazotization:

-

Dissolve 2-Bromo-6-ethoxyaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is typically indicated by a color change. Stir for 30 minutes after the addition is complete. This self-validating step relies on strict temperature control to prevent decomposition of the unstable diazonium salt.

-

-

Iodination (Sandmeyer-type Reaction):

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the complete displacement of the diazonium group.

-

-

Work-up and Purification:

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Extract the crude product into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 1-Bromo-3-ethoxy-2-iodobenzene.

-

The Cornerstone of Reactivity: Selective Functionalization

The primary value of 1-Bromo-3-ethoxy-2-iodobenzene in drug discovery and materials science lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and susceptibility to oxidative addition follow the trend C-I < C-Br << C-F.[2][3] This allows chemists to use the iodine as a highly reactive handle for a first transformation, leaving the more robust bromine available for a subsequent, often different, coupling reaction.[1][2]

This stepwise approach is fundamental for building molecular complexity in a controlled manner, making it a highly sought-after intermediate for creating diverse chemical libraries.[4]

Caption: Sequential cross-coupling enabled by differential halogen reactivity.

Applications in Drug Discovery and Materials Science

The ability to perform regioselective modifications makes 1-Bromo-3-ethoxy-2-iodobenzene a valuable precursor in several high-value research areas:

-

Pharmaceuticals: It serves as a core scaffold for synthesizing complex molecules, including potential active pharmaceutical ingredients (APIs).[4][5] The step-wise introduction of different aryl, alkyl, or heteroatom groups is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing drug candidates.

-

Advanced Materials: The compound is used as a building block for organic materials with specific electronic or photophysical properties.[4] By incorporating it into larger conjugated systems, researchers can develop new organic semiconductors, dyes, and liquid crystals.[1]

-

Agrochemicals: It can act as a precursor for novel herbicides, insecticides, and fungicides, where molecular complexity and precise substituent placement are crucial for biological activity.[4]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper handling of 1-Bromo-3-ethoxy-2-iodobenzene is essential.

Hazard Profile: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]

-

Wash hands thoroughly after handling.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry place.[6]

-

The recommended storage temperature is between 4-8°C to maintain long-term stability.[1]

References

-

1-Bromo-3-tert-butyl-2-ethoxy-5-iodobenzene | C12H16BrIO - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

1-(3-Bromo-2-ethoxycyclobutyl)oxy-4-iodobenzene | C12H14BrIO2 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Expert Insights: The Versatility of 1-Bromo-3-fluoro-4-iodobenzene in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

1-Bromo-4-iodobenzene. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved January 5, 2026, from [Link]

-

1-BROMO-3-IODOBENZENE. (n.d.). Gsrs. Retrieved January 5, 2026, from [Link]

-

The Chemical Properties of 1-Bromo-3-iodobenzene for Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

1-Bromo-3-iodobenzene | CAS#:591-18-4. (2025, August 20). Chemsrc. Retrieved January 5, 2026, from [Link]

-

1-bromo-3-iodobenzene. (2024, April 9). ChemBK. Retrieved January 5, 2026, from [Link]

- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (n.d.). Google Patents.

-

Mastering Organic Synthesis with 1-Bromo-3-iodobenzene (CAS 591-18-4). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Professional Iodobenzene Supplier. (n.d.). Fengxi Chemical. Retrieved January 5, 2026, from [Link]

-

Exploring the Reactivity Landscape: 1-Bromo-3-fluoro-2-iodobenzene in Chemical Synthesis. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

Sources

Introduction to Polysubstituted Aromatic Intermediates

An In-Depth Technical Guide to 1-Bromo-3-ethoxy-2-iodobenzene: Synthesis, Characterization, and Synthetic Utility

Executive Summary: Polysubstituted halogenated benzenes are cornerstone building blocks in modern organic synthesis, particularly within the realms of pharmaceutical discovery and materials science. Their utility stems from the ability to undergo selective, sequential functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 1-Bromo-3-ethoxy-2-iodobenzene, a representative tri-substituted aromatic compound. While not a readily available commercial product, its synthesis and reactivity profile offer profound insights into the strategic manipulation of polysubstituted aromatic systems. We will explore its physicochemical properties, propose a robust synthetic pathway grounded in established mechanistic principles, detail its characterization, and critically analyze its synthetic potential, which is dominated by the differential reactivity of its carbon-halogen bonds.

The precise installation of multiple, distinct functional groups onto an aromatic scaffold is a central challenge in synthetic organic chemistry. The order of substituent introduction and the interplay of their electronic and steric effects dictate the feasibility and outcome of a synthetic route.[1][2] Compounds like 1-Bromo-3-ethoxy-2-iodobenzene, which feature an activating group (ethoxy) and two different halogen atoms (-Br, -I) in a specific 1,2,3-arrangement, are particularly valuable. The halogens serve as versatile handles for metal-catalyzed cross-coupling reactions, while the ethoxy group modulates the ring's electronic properties.[3][4] The primary strategic advantage of such a molecule lies in the differential reactivity between the carbon-iodine and carbon-bromine bonds, allowing for programmed, site-selective bond formation.[5] This guide serves as a Senior Application Scientist's perspective on the synthesis, properties, and strategic application of this scaffold for researchers in drug development and advanced materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its successful synthesis, purification, and application.

IUPAC Nomenclature and Structural Data

-

IUPAC Name: 1-Bromo-3-ethoxy-2-iodobenzene

-

Molecular Formula: C₈H₈BrIO

-

Molecular Weight: 342.96 g/mol

-

CAS Number: Not commercially available; no CAS number assigned.

Predicted Physicochemical Properties

The following properties are estimated based on structurally similar compounds and computational models. For instance, 1-bromo-2-iodo-3-methoxybenzene is a solid with a melting point of 63-65 °C[5], while 1-bromo-3-iodobenzene is a liquid at room temperature.[6] The title compound is expected to be a high-boiling liquid or a low-melting solid.

| Property | Predicted Value | Notes |

| Physical State | Low-melting solid or viscous liquid | Based on analogs like 1-bromo-2-iodo-3-methoxybenzene.[5] |

| Melting Point | 25-40 °C | Estimate |

| Boiling Point | >300 °C (at 760 mmHg) | High molecular weight and polarity suggest a high boiling point. |

| Density | ~2.0 g/mL | Halogenated aromatics are significantly denser than water.[7] |

| LogP | ~4.2 | Indicates high lipophilicity and low water solubility. |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Three distinct aromatic proton signals in the δ 6.8-7.5 ppm range, likely exhibiting complex splitting (doublet of doublets). An ethyl group signature: a quartet (~δ 4.0 ppm, 2H) and a triplet (~δ 1.4 ppm, 3H). |

| ¹³C NMR | Eight distinct signals: six for the aromatic carbons (including four quaternary carbons bonded to Br, I, O, and another C) and two for the ethyl group carbons. |

| IR Spectroscopy | C-H stretching (aromatic) ~3050-3100 cm⁻¹; C-H stretching (aliphatic) ~2850-2980 cm⁻¹; C-O-C stretching ~1250 cm⁻¹ and ~1050 cm⁻¹; C-Br and C-I stretches in the fingerprint region <800 cm⁻¹. |

| Mass Spec. (EI) | A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Fragments corresponding to the loss of I, Br, and the ethoxy group. |

Synthesis and Mechanistic Considerations

The synthesis of a 1,2,3-trisubstituted benzene requires careful strategic planning to control regioselectivity. A Directed ortho-Metalation (DoM) strategy is a powerful and elegant approach for achieving this specific substitution pattern.

Retrosynthetic Analysis and Strategy

The key challenge is the installation of three substituents at adjacent positions. A DoM approach leverages a pre-existing substituent to direct a strong base to deprotonate a specific adjacent position, creating a nucleophilic carbon that can be trapped by an electrophile. The ethoxy group is an effective ortho-directing group. Our retrosynthesis points to 3-bromoethoxybenzene as the immediate precursor, which itself can be readily prepared from 3-bromophenol.

Proposed Synthetic Workflow

The proposed two-stage synthesis begins with a simple, commercially available starting material and utilizes well-established, high-yielding reactions.

Sources

A Technical Guide to 1-Bromo-3-ethoxy-2-iodobenzene: A Versatile Building Block for Advanced Synthesis

Abstract: This technical guide provides an in-depth analysis of 1-Bromo-3-ethoxy-2-iodobenzene, a key intermediate for researchers, scientists, and professionals in drug development and materials science. We will explore its fundamental molecular and physical properties, delve into the strategic application of its unique electronic and steric characteristics, and present a detailed, validated protocol for its use in sequential cross-coupling reactions. The document highlights the principle of orthogonal reactivity inherent to its structure, a feature that enables the controlled, stepwise construction of complex molecular architectures. This guide is intended to serve as a practical resource for leveraging this compound's full potential in the synthesis of novel active pharmaceutical ingredients (APIs) and functional materials.

Core Molecular and Physicochemical Profile

1-Bromo-3-ethoxy-2-iodobenzene (CAS No. 1072944-94-5) is a polysubstituted aromatic compound whose utility is derived from the distinct chemical environments of its three functional groups: an iodo group, a bromo group, and an ethoxy group.[1] This specific arrangement provides a powerful platform for selective and sequential chemical modifications.

The fundamental properties of this compound are summarized below, providing a critical data foundation for experimental design and handling.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrIO | [1][2] |

| Molecular Weight | 326.96 g/mol | [1] |

| CAS Number | 1072944-94-5 | [1][2] |

| Typical Purity | ≥97% | [1] |

| Calculated Density | 1.943 g/cm³ | [1] |

| Aqueous Solubility | ~0.082 g/L at 25°C (predicted) | [1] |

| Storage Conditions | 4-8°C, protected from light | [1] |

The Principle of Orthogonal Reactivity: A Strategic Advantage

The primary value of 1-Bromo-3-ethoxy-2-iodobenzene in synthetic chemistry lies in the differential reactivity of its carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and more polarized than the Carbon-Bromine (C-Br) bond. This disparity is the cornerstone of its utility, allowing for selective functionalization in metal-catalyzed cross-coupling reactions.

Expertise & Causality: In palladium-catalyzed reactions, such as Suzuki, Stille, or Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-I bond, with its lower bond dissociation energy, undergoes oxidative addition at a much faster rate and under milder conditions than the C-Br bond.[3] This kinetic difference enables chemists to perform a coupling reaction exclusively at the C-I position while leaving the C-Br bond intact for a subsequent, different transformation. This "one-pot" or sequential approach is highly efficient, reducing purification steps and improving overall yield—a critical consideration in multi-step API synthesis.

The following workflow diagram illustrates this principle of sequential functionalization.

Caption: Sequential cross-coupling workflow for 1-Bromo-3-ethoxy-2-iodobenzene.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

The following protocol details a representative procedure for the selective functionalization at the C-I position of 1-Bromo-3-ethoxy-2-iodobenzene via a Suzuki-Miyaura cross-coupling reaction.

Trustworthiness through Self-Validation: This protocol incorporates in-process controls (TLC, LC-MS) to validate the selective consumption of the starting material and the formation of the desired mono-coupled intermediate before proceeding to the next synthetic stage.

Materials:

-

1-Bromo-3-ethoxy-2-iodobenzene (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-Bromo-3-ethoxy-2-iodobenzene (1.0 eq) and the selected arylboronic acid (1.1 eq).

-

Catalyst and Base Addition: Add potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Causality Note: Palladium(II) acetate is a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine serves as a ligand to stabilize the Pd(0) complex and facilitate the catalytic cycle.

-

-

Solvent Degassing: Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere. Add degassed toluene and water (typically a 4:1 to 5:1 ratio).

-

Causality Note: Oxygen can oxidize the active Pd(0) catalyst, inhibiting the reaction. Degassing the solvents by sparging with an inert gas is critical for catalytic efficiency.

-

-

Reaction Execution: Heat the reaction mixture to 80-90°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is complete when the starting material is fully consumed (typically 4-12 hours).

-

Workup and Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-1-bromo-3-ethoxybenzene intermediate.

Applications in Drug Discovery and Materials Science

The ability to introduce two different substituents in a controlled manner makes 1-Bromo-3-ethoxy-2-iodobenzene a valuable scaffold in medicinal chemistry.

-

Drug Development: In the synthesis of APIs, this compound allows for the rapid generation of a library of analogues.[1] A common core can be established via a reaction at the C-I position, followed by diversification at the C-Br position to explore structure-activity relationships (SAR). The introduction of bromine itself can be a strategy in drug design, as it can form halogen bonds that enhance binding affinity to protein targets.[4]

-

Materials Science: This intermediate is also employed in the synthesis of functional materials like liquid crystals and organic light-emitting diodes (OLEDs).[1] The rigid aromatic core can be elaborated with different functional groups to fine-tune the electronic and photophysical properties of the final material.

Safety and Handling

As a laboratory chemical, 1-Bromo-3-ethoxy-2-iodobenzene must be handled with appropriate precautions.

-

Hazard Statements: The compound is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place at the recommended temperature of 4-8°C to ensure its stability.[1] This product is intended for research use only.[1]

References

-

Chemical Properties of 1-Bromo-2-iodo-3-methoxybenzene and Their Synthesis Implications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

Sources

An In-depth Technical Guide to Halogenated Benzene Derivatives: A Case Study on 1-Bromo-3-iodobenzene as a Proxy for 1-Bromo-3-ethoxy-2-iodobenzene

Introduction

Halogenated benzene derivatives are a cornerstone of modern organic synthesis, serving as versatile building blocks in the creation of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of different halogen atoms on a benzene ring allows for selective, stepwise reactions, making these compounds highly valuable intermediates. This guide provides a comprehensive overview of the physical properties, synthesis, and handling of 1-Bromo-3-iodobenzene, a representative dihalogenated benzene.

Physicochemical Properties

The physical properties of 1-Bromo-3-iodobenzene are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrI | [2][3][4] |

| Molecular Weight | 282.90 g/mol | [4] |

| Appearance | Clear, colorless to yellow liquid/oil | [2][3] |

| Melting Point | -9.3 to -9 °C | [3][5][6] |

| Boiling Point | 120 °C at 18 mm Hg; 252 °C | [3][5][7] |

| Density | 2.219 g/mL at 25 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.660 | [2][3][5] |

| Solubility | Insoluble in water.[3][7] Soluble in chloroform and slightly soluble in ethyl acetate.[3] | |

| Flash Point | >110 °C (>230 °F) | [3][7] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 1-Bromo-3-iodobenzene.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms on the benzene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the characteristic vibrational frequencies of the C-H and C-Br/C-I bonds, confirming the presence of these functional groups.[2][8]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[8]

Synthesis and Reactivity

The synthesis of halogenated benzenes often involves electrophilic aromatic substitution reactions. For instance, a multi-stage synthesis starting from aniline can be employed to introduce different halogen atoms at specific positions on the benzene ring.[9] The reactivity of 1-Bromo-3-iodobenzene is dictated by the differential reactivity of the C-Br and C-I bonds, which allows for selective participation in cross-coupling reactions, a cornerstone of modern drug development.[10]

Illustrative Synthetic Workflow

The synthesis of a related compound, 1-bromo-3-chloro-5-iodobenzene, from aniline highlights the strategic protection and functionalization of the aromatic ring. A similar multi-step process could be envisioned for other tri-substituted benzene derivatives.

Caption: A generalized multi-step synthesis of a tri-halogenated benzene from aniline.

Handling and Safety

As with many halogenated organic compounds, 1-Bromo-3-iodobenzene should be handled with appropriate safety precautions in a well-ventilated area.

-

General Handling: Avoid contact with skin, eyes, and clothing.[11][12] Wash hands thoroughly after handling.[11][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][13]

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][11] The compound is light-sensitive.[3][5][7]

-

In case of exposure:

Applications in Research and Drug Development

1-Bromo-3-iodobenzene and related compounds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[6][10][] The presence of two different halogens allows for selective functionalization through reactions like Suzuki, Heck, and Sonogashira couplings. This enables the construction of complex molecular architectures from a relatively simple starting material.[7] The introduction of bromine into a molecular structure can also be a strategy in drug design to enhance the binding affinity of a compound to its target.[16]

Logical Relationship in Synthetic Utility

The utility of 1-Bromo-3-iodobenzene stems from the ability to selectively react one halogen over the other, enabling sequential chemical transformations.

Caption: Sequential functionalization of 1-Bromo-3-iodobenzene.

Conclusion

While specific data on 1-Bromo-3-ethoxy-2-iodobenzene remains elusive, the comprehensive analysis of 1-Bromo-3-iodobenzene provides a robust template for understanding the properties, synthesis, and applications of such halogenated benzene derivatives. These compounds are indispensable tools in the arsenal of synthetic chemists, enabling the efficient construction of novel molecules with potential applications in medicine and materials science. Further research into the synthesis and characterization of a wider array of these building blocks will undoubtedly continue to fuel innovation in these fields.

References

A comprehensive list of references is not available as the initial search did not yield documents with sufficient detail to construct a full reference list in the requested format. The citations provided throughout the text correspond to the search results and serve as a basis for the information presented.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Bromo-3-iodobenzene, 98+% 50 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 1-Bromo-3-iodobenzene | 591-18-4 [chemicalbook.com]

- 6. 1-Bromo-3-iodobenzene | CAS#:591-18-4 | Chemsrc [chemsrc.com]

- 7. 1-Bromo-3-iodobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Benzene, 1-bromo-2-iodo- [webbook.nist.gov]

- 9. medium.com [medium.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. jms.ump.edu.pl [jms.ump.edu.pl]

A Technical Guide to the Solubility of 1-Bromo-3-ethoxy-2-iodobenzene in Common Organic Solvents

Introduction

1-Bromo-3-ethoxy-2-iodobenzene is a halogenated benzene derivative with significant potential as a versatile building block in synthetic organic chemistry.[1] Its utility in the development of active pharmaceutical ingredients (APIs), liquid crystals, and other functional materials is predicated on a thorough understanding of its physicochemical properties, paramount among which is its solubility.[1] This guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3-ethoxy-2-iodobenzene, offering a blend of theoretical principles, predictive analysis, and detailed experimental protocols for its empirical determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in various solvent systems.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 1-Bromo-3-ethoxy-2-iodobenzene (C₈H₈BrIO) possesses a unique combination of functional groups that dictate its interactions with different solvents.[1]

-

Aromatic Ring: The core benzene ring is nonpolar and hydrophobic.

-

Halogen Substituents (Br and I): The bromine and iodine atoms increase the molecular weight and polarizability of the molecule. While halogens are electronegative, their contribution to overall polarity in a large aromatic system is moderate. The presence of both bromine and iodine offers distinct reactivity, which is a key feature for its use in synthesis.[1][2]

-

Ethoxy Group (-OCH₂CH₃): The ether linkage introduces some polar character and the potential for weak hydrogen bond acceptance. However, the ethyl chain portion remains nonpolar.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₈H₈BrIO | [1] |

| Molecular Weight | 326.96 g/mol | [1] |

| Calculated Density | 1.943 g/cm³ | [1] |

| Calculated Aqueous Solubility | ~0.082 g/L at 25°C | [1] |

| Physical State | Solid (based on similar compounds) | [2] |

The very low calculated aqueous solubility confirms the predominantly nonpolar, hydrophobic nature of the molecule.[1]

Predictive Solubility Analysis: "Like Dissolves Like"

The fundamental principle of "like dissolves like" serves as a robust framework for predicting the solubility of 1-Bromo-3-ethoxy-2-iodobenzene in various organic solvents.[3][4] This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Solubility Prediction Workflow

Caption: Predictive solubility workflow based on polarity matching.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and the "like dissolves like" principle, the following solubilities can be predicted. Halogenated aromatic compounds are generally more soluble in organic solvents than in water.[5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | High | The nonpolar aliphatic chains will effectively solvate the nonpolar aromatic ring and alkyl portion of the ethoxy group through London dispersion forces. |

| Nonpolar Aromatic | Toluene, Benzene | High | Strong π-π stacking interactions between the solvent and solute aromatic rings will promote dissolution. Similar halogenated aromatics show good solubility in toluene.[5] |

| Slightly Polar Aprotic | Diethyl Ether, Ethyl Acetate, Dichloromethane (DCM), Chloroform | High to Moderate | These solvents offer a balance of nonpolar character to solvate the aromatic ring and moderate polarity to interact with the C-O and C-X (halogen) bonds. Chloroform is often a good solvent for halogenated compounds.[5][6] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While these solvents are strong, their high polarity may not be an ideal match for the largely nonpolar solute. However, compounds like DMSO are powerful solvents and may show moderate solubility.[7] |

| Polar Protic | Methanol, Ethanol | Low | The strong hydrogen-bonding network of alcohols would be disrupted by the nonpolar solute, making solvation energetically unfavorable. Solubility is expected to be better than in water but still limited. |

| Aqueous | Water | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for this large, hydrophobic molecule, as confirmed by calculated data.[1][5] |

Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for quantitative applications. The Shake-Flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[3][8]

Standard Operating Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of 1-Bromo-3-ethoxy-2-iodobenzene at a specific temperature (e.g., 25°C).

1. Preparation of Saturated Solution:

- Add an excess amount of solid 1-Bromo-3-ethoxy-2-iodobenzene to a series of vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvents.

- An excess of solid must be visible to ensure saturation is reached.

- Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

- Place the vials in a constant-temperature shaker bath (e.g., 25°C ± 0.5°C).

- Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

3. Phase Separation:

- Once equilibrated, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

- Alternatively, for faster separation, centrifuge the vials at a moderate speed.

4. Sample Analysis:

- Carefully withdraw a known volume of the clear supernatant from each vial using a volumetric pipette. To avoid disturbing the solid, it is best to use a pipette fitted with a filter (e.g., a syringe filter).

- Transfer the aliquot to a pre-weighed container.

- Evaporate the solvent under reduced pressure or in a fume hood.

- Once the solvent is fully evaporated, weigh the container with the solid residue. Repeat drying and weighing cycles until a constant mass is achieved.

5. Calculation:

- Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.

- Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask solubility determination method.

Conclusion

The solubility of 1-Bromo-3-ethoxy-2-iodobenzene is governed by its predominantly nonpolar aromatic structure. It is predicted to be highly soluble in nonpolar and slightly polar aprotic organic solvents, with decreasing solubility in more polar solvent systems. Its aqueous solubility is negligible. For precise quantitative needs in process development, purification, and formulation, the experimental protocols provided in this guide offer a self-validating system for accurate solubility determination. This foundational knowledge is critical for the effective application of this versatile chemical intermediate in research and drug development.

References

- Chemistry For Everyone. (2025-02-11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Khan Academy. (n.d.). Solubility of organic compounds.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BenchChem. (2025). 1-Bromo-3-ethoxy-2-iodobenzene.

- Solubility of Things. (n.d.). 1-bromo-2-iodobenzene.

- MDPI. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- MedchemExpress.com. (n.d.). 1-Bromo-3-iodobenzene.

- ChemBK. (2024-04-09). 1-bromo-3-iodobenzene.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

Synthesis pathways for 1-Bromo-3-ethoxy-2-iodobenzene

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-ethoxy-2-iodobenzene

Abstract

This technical guide provides a detailed exploration of potential synthetic pathways for 1-bromo-3-ethoxy-2-iodobenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. The document outlines a primary synthesis strategy rooted in the principles of electrophilic aromatic substitution, analyzing the critical interplay of substituent directing effects and steric hindrance. A comprehensive, step-by-step experimental protocol is proposed, accompanied by a discussion of the underlying chemical mechanisms. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction: The Significance of Polysubstituted Halobenzenes

Polysubstituted halogenated benzene derivatives are crucial building blocks in modern organic synthesis.[1] Their utility stems from the diverse reactivity of the carbon-halogen bonds, which can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitutions, and the formation of organometallic reagents. The specific substitution pattern of 1-bromo-3-ethoxy-2-iodobenzene, featuring three different substituents with distinct electronic and steric properties, makes it a valuable intermediate for constructing complex molecular architectures. Such compounds are often investigated as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[2][3]

Strategic Approach to Synthesis: Leveraging Directing Group Effects

The synthesis of a trisubstituted benzene requires careful consideration of the order of substituent introduction to achieve the desired regiochemistry.[4][5][6] The primary factors governing the outcome of electrophilic aromatic substitution reactions are the electronic properties (activating or deactivating) and the directing effects (ortho, para, or meta) of the substituents already present on the ring.[7][8]

For the target molecule, 1-bromo-3-ethoxy-2-iodobenzene, we have the following substituents:

-

Ethoxy group (-OEt): A strongly activating, ortho, para-director due to its electron-donating resonance effect.

-

Bromo group (-Br): A deactivating, ortho, para-director. It withdraws electron density inductively but donates through resonance.

-

Iodo group (-I): A deactivating, ortho, para-director, similar to the bromo group.

A retrosynthetic analysis suggests that a logical final step would be the introduction of one of the halogens onto a disubstituted precursor. Given the availability of starting materials, a plausible forward synthesis begins with 1-bromo-3-ethoxybenzene.

Caption: Retrosynthetic approach for the target molecule.

The key challenge in this approach is achieving the desired regioselectivity. The ethoxy and bromo groups on 1-bromo-3-ethoxybenzene both direct incoming electrophiles to the ortho and para positions. The positions ortho and para to the ethoxy group are 2, 4, and 6. The positions ortho and para to the bromo group are 2, 4, and 5. Therefore, positions 2 and 4 are strongly activated towards electrophilic substitution. The iodine must be installed at the 2-position, which is sterically hindered by the adjacent bromine atom.

Proposed Synthesis Pathway: Ortho-Iodination of 1-Bromo-3-ethoxybenzene

This section details a proposed pathway for the synthesis of 1-bromo-3-ethoxy-2-iodobenzene via the direct iodination of 1-bromo-3-ethoxybenzene.

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism.[9][10][11] Due to the relatively low reactivity of iodine, an activating system is required to generate a more potent electrophilic iodine species ("I+"). This is often achieved by using an oxidizing agent in conjunction with molecular iodine.[12]

Caption: Workflow for the proposed synthesis.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles. It should be optimized and performed with all necessary safety precautions by qualified personnel.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-Bromo-3-ethoxybenzene | 201.06 | 10.0 | 2.01 g |

| Iodine (I₂) | 253.81 | 10.0 | 2.54 g |

| Iodic acid (HIO₃) | 175.91 | 4.0 | 0.70 g |

| Glacial Acetic Acid | - | - | 50 mL |

| Sulfuric Acid (conc.) | - | - | 5 mL |

| Sodium thiosulfate solution (10%) | - | - | As needed |

| Diethyl ether | - | - | For extraction |

| Brine | - | - | For washing |

| Anhydrous Magnesium Sulfate | - | - | For drying |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-bromo-3-ethoxybenzene (2.01 g, 10.0 mmol) in 50 mL of glacial acetic acid.

-

Reagent Addition: To the stirred solution, add iodine (2.54 g, 10.0 mmol) and iodic acid (0.70 g, 4.0 mmol).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (5 mL) dropwise to the reaction mixture. The addition may be exothermic.

-

Reaction: Heat the mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water. A precipitate may form.

-

Quenching: Add 10% sodium thiosulfate solution dropwise until the dark color of excess iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-3-ethoxy-2-iodobenzene.

Mechanistic Considerations

The iodination of aromatic compounds requires an electrophilic iodine source.[12] In this protocol, the combination of iodine, iodic acid, and sulfuric acid generates a powerful iodinating agent, likely the triiodine cation (I₃⁺) or a protonated hypoiodous acid species. The electron-rich benzene ring of 1-bromo-3-ethoxybenzene then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[11] A base in the reaction mixture (e.g., HSO₄⁻) then removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the final product.

Alternative Synthetic Strategies

While direct iodination is a plausible route, other strategies could be employed, particularly if regioselectivity proves difficult to control. A notable alternative involves the use of diazonium salt chemistry.[1][13][14]

Sandmeyer-type Reaction Pathway:

-

Starting Material: A suitably substituted aniline, such as 2-amino-3-bromo-1-ethoxybenzene.

-

Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Iodination: The diazonium salt is then treated with a solution of potassium iodide or copper(I) iodide to replace the diazonium group with iodine.[15]

This method offers excellent control over regiochemistry but requires a more complex synthesis of the starting aniline.

Conclusion

The synthesis of 1-bromo-3-ethoxy-2-iodobenzene presents an interesting challenge in regiochemical control. The proposed method of direct electrophilic iodination of 1-bromo-3-ethoxybenzene is a viable and direct approach, leveraging the activating and directing effects of the ethoxy and bromo substituents. Careful control of reaction conditions will be crucial to favor the desired ortho-iodination product. Alternative methods, such as those employing diazonium intermediates, provide a more controlled but lengthier synthetic route. The successful synthesis of this compound will provide a valuable tool for the development of novel chemical entities in various fields of research.

References

- YouTube. (2021). 1,3-dichlorobenzene synthesis.

- BrainKart. (2018). Synthesis of di- and tri-substituted benzenes.

- Chemistry LibreTexts. (2020). 18.

- Wikipedia.

- PubChem.1-Bromo-3-tert-butyl-2-ethoxy-5-iodobenzene.

- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)

- Medium. (2023).

- The Royal Society of Chemistry.

- Google Patents.Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- MedchemExpress.com.

- Google Docs.Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

- ChemicalBook. (2025). 1-Bromo-3-iodobenzene | 591-18-4.

- Pearson.

- Lumen Learning.

- Aakash Institute.

- Khan Academy. (2013). Synthesis of substituted benzene rings I (video).

- PubChem.Benzene, 1-bromo-3-iodo-.

- Guidechem.How to Synthesize 1-BROMO-3-FLUORO-4-IODOBENZENE?.

- Chemia. (2022).

- Chemistry Stack Exchange. (2015). How to convert benzene to 1-bromo-3-iodobenzene?.

- Thermo Fisher Scientific.1-Bromo-3-iodobenzene, 98+% 50 mL.

- Khan Academy. (2013). Synthesis of substituted benzene rings I.

Sources

- 1. medium.com [medium.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [guidechem.com]

- 4. brainkart.com [brainkart.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Halogenation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. Halogenation of Benzene - Electrophilic Substitution Reaction, Addition Reactions, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 12. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

Unlocking Novel Chemical Space: A Technical Guide to Key Intermediates from 1-Bromo-3-ethoxy-2-iodobenzene

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-3-ethoxy-2-iodobenzene as a versatile and strategically important building block in modern organic synthesis. We delve into the nuanced reactivity of its dihalogenated scaffold, focusing on the principles of selective functionalization that enable the synthesis of a diverse array of complex chemical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into leveraging this unique reagent for the construction of novel molecular architectures, with a particular emphasis on the synthesis of substituted carbazoles and other medicinally relevant scaffolds.

Introduction: The Strategic Advantage of Orthogonal Halogen Reactivity

In the landscape of synthetic organic chemistry, the quest for molecular complexity from simple, readily accessible starting materials is a perpetual endeavor. Aryl dihalides, particularly those bearing two different halogens, represent a powerful class of building blocks that offer the potential for sequential, site-selective functionalization. 1-Bromo-3-ethoxy-2-iodobenzene emerges as a preeminent example of such a scaffold, possessing a unique arrangement of iodo, bromo, and ethoxy substituents that allows for a high degree of control in cross-coupling reactions.

The fundamental principle underpinning the utility of this reagent lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is inherently weaker and more susceptible to oxidative addition to a palladium(0) center than the C-Br bond.[1][2] This reactivity gradient (C-I > C-Br >> C-Cl) is the cornerstone of its synthetic utility, enabling chemists to selectively functionalize the C-I position under milder conditions while leaving the C-Br bond intact for subsequent transformations.[2][3] This "orthogonal" reactivity provides a powerful tool for the convergent and efficient synthesis of polysubstituted aromatic compounds.

This guide will illuminate the pathways to harness this differential reactivity, providing detailed protocols and mechanistic insights for key transformations, and showcasing the journey from this versatile starting material to valuable, high-complexity intermediates.

Synthesis of 1-Bromo-3-ethoxy-2-iodobenzene

A reliable and scalable synthesis of the title compound is paramount for its widespread application. While several routes can be envisaged, a particularly effective strategy involves the directed ortho-metalation (DoM) of 1-bromo-3-ethoxybenzene. The ethoxy group, while a moderately activating directing group, can facilitate deprotonation at the adjacent C2 position by a strong organolithium base, followed by quenching with an iodine source.

Proposed Synthetic Pathway: Directed ortho-Metalation-Iodination

The directed ortho-metalation strategy offers a regioselective route to 1-Bromo-3-ethoxy-2-iodobenzene. The ethoxy group directs the lithiation to the C2 position, which is then quenched with an electrophilic iodine source.

Caption: Proposed synthetic route to 1-Bromo-3-ethoxy-2-iodobenzene via directed ortho-metalation.

Experimental Protocol: Directed ortho-Metalation-Iodination (Representative)

This protocol is a general representation and may require optimization for this specific substrate.

Materials:

-

1-Bromo-3-ethoxybenzene

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, can enhance lithiation)

-

Iodine (I₂) or 1,2-Diiodoethane

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-ethoxybenzene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

If using, add TMEDA (1.1 eq) to the solution.

-

Slowly add n-BuLi or s-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution until the iodine color dissipates.

-

Transfer the mixture to a separatory funnel and add water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford 1-bromo-3-ethoxy-2-iodobenzene.

Selective Functionalization of the C-I Bond: Gateway to Diverse Intermediates

The higher reactivity of the C-I bond allows for its selective functionalization through a variety of palladium-catalyzed cross-coupling reactions under conditions that leave the C-Br bond untouched. This section details the protocols and mechanistic considerations for three cornerstone reactions: Sonogashira, Suzuki, and Buchwald-Hartwig amination.

Sources

1-Bromo-3-ethoxy-2-iodobenzene safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-ethoxy-2-iodobenzene

In the landscape of drug discovery and fine chemical synthesis, novel halogenated aromatic compounds like 1-Bromo-3-ethoxy-2-iodobenzene are valuable building blocks. Their utility stems from the differential reactivity of the halogen substituents, which allows for selective, stepwise functionalization in cross-coupling reactions. However, the very novelty that makes these compounds synthetically interesting often means a lack of comprehensive safety and toxicology data.

This guide provides a robust safety framework for 1-Bromo-3-ethoxy-2-iodobenzene by extrapolating from well-documented, structurally related halo- and alkoxy-benzenes. The core principle is to anticipate potential hazards based on the known toxicological profiles of the bromo-, iodo-, and ethoxy-benzene functionalities. This proactive, analog-based risk assessment is a cornerstone of safe laboratory practice when dealing with new chemical entities.

Compound Identification and Predicted Physicochemical Properties

While experimental data for 1-Bromo-3-ethoxy-2-iodobenzene is scarce, we can infer its general properties. The presence of iodine and bromine atoms suggests a high molecular weight and density. Similar compounds, such as 1-Bromo-2-iodo-3-methoxybenzene, are solids at room temperature, and it is prudent to assume a similar physical state for the title compound.

| Property | Predicted Value / Information | Rationale / Source Analogy |

| Molecular Formula | C8H8BrIO | Derived from structure |

| Molecular Weight | 342.96 g/mol | Calculated from formula |

| Appearance | Likely a solid (white to light yellow/brown) or a high-boiling liquid.[1][2] | Analogy with similar substituted iodobenzenes which are often solids or liquids.[1][2] |

| Solubility | Insoluble in water; likely soluble in common organic solvents (e.g., chloroform, ethyl acetate).[3] | Common for non-polar organic compounds.[3] |

| Stability | Likely stable under normal conditions, but potentially light-sensitive.[4][5] | A common characteristic of iodinated aromatic compounds.[4][5] |

Hazard Identification and GHS Classification (Predicted)

Based on the GHS classifications of analogous compounds such as 1-bromo-2-iodobenzene, 1-bromo-3-iodobenzene, and other halogenated benzenes, 1-Bromo-3-ethoxy-2-iodobenzene should be handled as a hazardous substance. The predicted GHS classification is as follows:

| Hazard Class | Category | Hazard Statement | Source Analogy |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6][7][8][9] | Consistent across numerous bromo-iodobenzene derivatives.[4][6][7][8][9] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][6][7][8][9] | A standard classification for this chemical class.[4][6][7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][6][9][10] | Inhalation of vapors or dust is a likely route of exposure leading to respiratory tract irritation.[4][6][9][10] |

Signal Word: Warning

Precautionary Statements (selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7][9][10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][10][11]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4][7][8]

Experimental Protocols: Safe Handling and Use

Adherence to a strict protocol is critical. The following steps are mandatory for any researcher handling 1-Bromo-3-ethoxy-2-iodobenzene.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure.

-

Ventilation: All manipulations (weighing, transferring, reactions) must be conducted inside a certified chemical fume hood.[11]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[9][12] Standard safety glasses are insufficient.

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[9][12]

-

Body Protection: A lab coat must be worn and kept buttoned. For larger quantities, consider a chemical-resistant apron.

Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within the fume hood for the experiment. Ensure all necessary equipment, including waste containers, is present.

-

Weighing: If the compound is a solid, weigh it directly into the reaction vessel inside the fume hood. If it is a liquid, transfer it via syringe or cannula.

-

Reaction Setup: Perform all additions and manipulations within the fume hood. Ensure the reaction apparatus is secure.

-

Post-Reaction: Quench the reaction carefully. All work-up procedures must also be conducted in the fume hood.

-

Decontamination: Clean all glassware and equipment thoroughly. Wipe down the work area in the fume hood after completion.

Emergency Procedures Workflow

In the event of an exposure or spill, a rapid and correct response is crucial.

Accidental Exposure Response

Caption: Workflow for responding to accidental exposure.

Spill Management Protocol

-

Evacuate: Alert personnel and evacuate the immediate area.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain: For liquid spills, use an inert absorbent material like sand or vermiculite.[7] For solid spills, carefully sweep up the material to avoid raising dust.[9]

-

Collect: Place the absorbed/swept material into a sealed, labeled container for hazardous waste.[9]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Stability, Reactivity, and Storage

-

Stability: The compound is likely stable under normal laboratory conditions but should be considered potentially light-sensitive.[4][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[4][5]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Protect from light.[5][12] A storage temperature of -20°C to -80°C is recommended for long-term stability, especially for research-grade materials.[13]

Disposal Considerations

All waste containing 1-Bromo-3-ethoxy-2-iodobenzene must be treated as hazardous.

-

Waste Streams: Segregate waste into solid and liquid hazardous waste streams.

-

Containerization: Use clearly labeled, sealed containers.

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[4][6][14] Do not empty into drains.[4]

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like 1-Bromo-3-ethoxy-2-iodobenzene underpins the integrity and success of research and development. While this guide provides a thorough safety framework based on the best available analog data, it is not a substitute for a comprehensive, institution-specific risk assessment. Researchers are encouraged to continuously seek new information and to foster a laboratory culture where safety is paramount. By treating unknown compounds with informed caution, we can drive innovation without compromising the well-being of scientists.

References

-

PubChem. 1-Bromo-3-tert-butyl-2-ethoxy-5-iodobenzene. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Chemical Properties of 1-Bromo-2-iodo-3-methoxybenzene and Their Synthesis Implications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Comprehensive Overview of 1-Bromo-3-iodobenzene (CAS: 591-18-4). (2025). [Link]

-

PubChem. 1-Bromo-2-iodobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-3-chloro-2-iodobenzene. National Center for Biotechnology Information. [Link]

-

ChemBK. 1-bromo-3-iodobenzene. (2024). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Bromo-2-iodobenzene | C6H4BrI | CID 11415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sodiumiodide.net [sodiumiodide.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. 1-Bromo-3-iodobenzene(591-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. fishersci.com [fishersci.com]

Proper handling and storage of 1-Bromo-3-ethoxy-2-iodobenzene

An In-Depth Technical Guide to the Safe Handling and Storage of 1-Bromo-3-ethoxy-2-iodobenzene

Disclaimer: As of the composition of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for the specific molecule 1-Bromo-3-ethoxy-2-iodobenzene is not readily accessible. The following protocols and recommendations are therefore synthesized from established best practices for handling structurally analogous halogenated aromatic compounds, particularly di-halo-substituted benzenes.[1][2] This guide is intended for informational purposes for trained laboratory professionals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department, perform a thorough risk assessment for your specific experimental context, and meticulously follow the SDS provided by the chemical supplier before any handling, storage, or disposal.

Section 1: Compound Profile and Inherent Risk Assessment

1-Bromo-3-ethoxy-2-iodobenzene belongs to the aryl halide class of organic compounds.[3][4] These molecules are valuable synthetic intermediates, particularly in cross-coupling reactions where the differential reactivity of the carbon-bromine and carbon-iodine bonds can be exploited for sequential transformations.[3][5] However, the presence of multiple halogen substituents on an aromatic ring necessitates stringent safety protocols due to the compound's potential reactivity and toxicological profile.

The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[6][7][8][9] Halogenated organic compounds should be treated as potentially toxic and hazardous to the environment.[2][10]

Physicochemical Characteristics (Data from Analogous Compounds)

The precise physical properties of 1-Bromo-3-ethoxy-2-iodobenzene are not widely published. The following table presents data for structurally similar compounds to provide an informed estimate for experimental planning. The ethoxy group will influence properties such as melting point, boiling point, and solubility compared to the non-substituted analogs.

| Property | 1-Bromo-3-iodobenzene | 1-Bromo-2-iodobenzene | Rationale for Relevance |

| Molecular Formula | C₆H₄BrI[6] | C₆H₄BrI[11] | Core bromo-iodo-benzene scaffold. |

| Molecular Weight | 282.90 g/mol [12] | 282.90 g/mol [11] | Provides a baseline for stoichiometric calculations. |

| Physical State | Clear, colorless to light yellow liquid[6][13] | Yellow liquid[11] | The target compound is likely to be a liquid or low-melting solid at room temperature.[5] |

| Melting Point | -9.3 to -9 °C[6][13] | 9 to 10 °C[11] | Indicates a low melting point. |

| Boiling Point | 120 °C at 18 mmHg[6][13] | Not specified | Suggests low volatility under standard conditions but requires vacuum distillation for purification. |

| Density | ~2.219 g/mL at 25 °C[6][13] | Not specified | Significantly denser than water. |

| Sensitivity | Light-sensitive[6][13] | Light-sensitive[9] | A critical parameter for storage and handling. |

Section 2: Prerequisite Safety Protocols: Engineering Controls & Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the hierarchy of controls, prioritizing engineering solutions and supplementing them with appropriate personal protective equipment. The principle of ALARA (As Low As Reasonably Achievable) must be applied to minimize all potential exposures.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 1-Bromo-3-ethoxy-2-iodobenzene, including weighing, aliquoting, and reaction setup, must be performed inside a certified and properly functioning chemical fume hood.[1][10] This is non-negotiable and serves to prevent the inhalation of potentially harmful vapors and contain any accidental spills.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory.[1] The following equipment must be worn at all times when handling the compound.[14][15]

| PPE Category | Specification | Rationale for Use |

| Eye & Face Protection | Chemical safety goggles with indirect ventilation and a full-face shield.[1][16] | Protects against splashes of the compound or solvents, which can cause serious eye irritation.[7][8] A face shield provides a secondary barrier for the entire face. |

| Skin & Body Protection | Chemical-resistant gloves (Nitrile or Viton®), changed frequently.[1][16] A flame-resistant lab coat, fully fastened.[2] Closed-toe shoes.[10] | Prevents skin contact, which can lead to irritation.[1] Double-gloving may be appropriate for extended operations. A lab coat protects against splashes on clothing and skin. |

| Respiratory Protection | Not required if work is conducted within a certified fume hood. | A fume hood provides adequate respiratory protection from vapors.[1][10] In the event of ventilation failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges would be necessary.[17][18] |

Section 3: Standard Operating Procedure (SOP) for Handling

This protocol outlines a self-validating system for the safe handling of 1-Bromo-3-ethoxy-2-iodobenzene from receipt to use.

Experimental Workflow: From Preparation to Post-Use

Caption: Workflow for the safe handling of 1-Bromo-3-ethoxy-2-iodobenzene.

Step-by-Step Methodology

-

Preparation:

-

Thoroughly review the supplier-specific SDS and your institution's risk assessment for the procedure.[1]

-

Don all required PPE as specified in Section 2.2.

-

Verify the fume hood has a current certification and is drawing correctly. Ensure the sash is at the appropriate working height.

-

Prepare the work area by removing clutter and ensuring a chemical spill kit is immediately accessible.

-

-

Handling:

-

Before opening, allow the sealed container to equilibrate to ambient temperature to prevent moisture condensation.

-

Perform all transfers within the fume hood. Use appropriate, compatible tools such as glass pipettes or stainless steel spatulas to transfer the required amount.

-

After aliquoting, securely close the primary container and wipe it down with a dampened cloth before returning it to storage.

-

Conduct the chemical reaction, ensuring the apparatus is secure and any potential exotherms are managed.

-

-

Cleanup:

-

Upon completion, any contaminated disposable materials (e.g., pipette tips, weighing paper, gloves) must be placed in a designated, sealed container for halogenated solid waste.[19][20]

-

Liquid waste, including reaction mixtures and solvent rinses, must be collected in a clearly labeled "Halogenated Organic Waste" container.[10][19][20] Never pour this waste down the drain. [10][17]

-

Decontaminate non-disposable equipment and the work surface within the fume hood.

-

Remove PPE carefully, avoiding self-contamination, and dispose of it in the appropriate waste stream.

-

Wash hands thoroughly with soap and water after the procedure is complete.

-

Section 4: Long-Term Stability & Storage

Proper storage is critical to maintaining the chemical integrity of 1-Bromo-3-ethoxy-2-iodobenzene and ensuring laboratory safety.

-

Storage Location: Store the compound in a cool, dry, well-ventilated area designated for chemical storage.[7][17] It should be kept away from direct sunlight and other sources of heat or ignition.[21]

-

Container: The primary container should be tightly sealed to prevent exposure to air and moisture.[19] Amber glass bottles with PTFE-lined caps are recommended to protect against light degradation.[6]

-

Chemical Incompatibilities: Segregate 1-Bromo-3-ethoxy-2-iodobenzene from incompatible materials. The reactivity profile of aryl halides indicates that strong oxidizing agents, strong bases, and certain metals should be avoided.[6][13]

| Incompatible Material Class | Examples | Rationale for Segregation |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can lead to vigorous or explosive reactions. |

| Strong Bases | Sodium Hydroxide, Potassium tert-butoxide | Can promote elimination or other unwanted reactions.[6] |

| Reactive Metals | Magnesium, Lithium | Aryl halides can react to form highly reactive organometallic reagents (e.g., Grignard reagents).[3][22] |

Section 5: Emergency Preparedness & Waste Management

Emergency Response Decision Tree

Caption: Decision tree for responding to spills or personnel exposure.

First Aid Measures

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][9] Seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][21]

Waste Disposal Protocol

The disposal of halogenated organic compounds is strictly regulated.

-

Segregation is Key: All waste streams containing 1-Bromo-3-ethoxy-2-iodobenzene must be segregated into a dedicated "Halogenated Organic Waste" container.[19][20] Mixing halogenated and non-halogenated waste streams is a common and costly mistake that complicates disposal.

-

Labeling: The waste container must be in good condition, kept closed when not in use, and clearly labeled with the words "Hazardous Waste," "Halogenated Organics," and a list of its chemical contents.[19]

-

Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[7]

References

-

Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available from: [Link]

-

1-Bromo-3-tert-butyl-2-ethoxy-5-iodobenzene | C12H16BrIO. PubChem. Available from: [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available from: [Link]

-

Hazardous waste segregation. Unknown Source. Available from: [Link]

-

Halogenated Solvents. Washington State University. Available from: [Link]

-

Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton EHS. Available from: [Link]

-

Comprehensive Overview of 1-Bromo-3-iodobenzene (CAS: 591-18-4). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Personal Protective Equipment | US EPA. United States Environmental Protection Agency. Available from: [Link]

-

Chemical Properties of 1-Bromo-2-iodo-3-methoxybenzene and Their Synthesis Implications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

1-Bromo-2-iodobenzene | C6H4BrI. PubChem. Available from: [Link]

-

Examples of PPE for Various Dangerous Goods Classes. Storemasta. Available from: [Link]

-

Aryl halide. Wikipedia. Available from: [Link]

-

Aryl halides – Knowledge and References. Taylor & Francis. Available from: [Link]

-

5.7: Aryl Halides. Chemistry LibreTexts. Available from: [Link]

-

Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. PubMed. Available from: [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available from: [Link]

-

Chemical Compatibility Chart. Walchem. Available from: [Link]

-

Chemical Compatibility. IDEX Health & Science. Available from: [Link]

-

Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant | Request PDF. ResearchGate. Available from: [Link]

-